molecular formula C21H26N2OS B11589181 2-butylsulfanyl-5-cyclopentyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one

2-butylsulfanyl-5-cyclopentyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one

Cat. No.: B11589181
M. Wt: 354.5 g/mol
InChI Key: HCBYMXRNQWBYOW-UHFFFAOYSA-N
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Description

2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolinone derivatives, including 2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE, typically involves the use of benzamides and amidines. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines has been proposed for the synthesis of quinazolin-4(1H)-ones . This method provides a useful route for constructing the quinazolinone framework.

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods are designed to optimize yield, reduce reaction times, and improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of quinazolinone derivatives include copper catalysts, tert-butyl hydroperoxide, and various amines . Reaction conditions often involve moderate temperatures and the use of solvents such as anisole.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinazolinone oxides, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit quorum sensing systems in bacteria, thereby reducing biofilm formation and virulence . Additionally, the compound may interact with various enzymes and receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE include other quinazolinone derivatives such as:

Uniqueness

The uniqueness of 2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE lies in its specific substituents, which confer distinct chemical properties and potential applications. The presence of the butylsulfanyl group and the cyclopentyl ring differentiates it from other quinazolinone derivatives and may enhance its biological activity and stability.

Properties

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

2-butylsulfanyl-5-cyclopentyl-5,6-dihydro-3H-benzo[h]quinazolin-4-one

InChI

InChI=1S/C21H26N2OS/c1-2-3-12-25-21-22-19-16-11-7-6-10-15(16)13-17(14-8-4-5-9-14)18(19)20(24)23-21/h6-7,10-11,14,17H,2-5,8-9,12-13H2,1H3,(H,22,23,24)

InChI Key

HCBYMXRNQWBYOW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C(CC3=CC=CC=C32)C4CCCC4)C(=O)N1

Origin of Product

United States

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